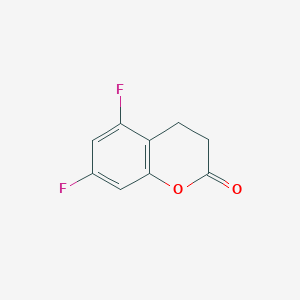
5-(Aminomethyl)pyridin-3-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)pyridin-3-amine hydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)pyridin-3-amine hydrochloride typically involves the reaction of 3-aminopyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 3-aminopyridine
Reagents: Formaldehyde, Hydrogen chloride
Conditions: The reaction is typically conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
5-(Aminomethyl)pyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of 5-(aminomethyl)pyridin-3-amine.
Substitution: Formation of various substituted pyridines depending on the substituent used.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)pyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Aminomethyl)pyridin-2-amine hydrochloride
- 5-(Aminomethyl)pyridin-4-amine hydrochloride
- 3-(Aminomethyl)pyridin-2-amine hydrochloride
Uniqueness
5-(Aminomethyl)pyridin-3-amine hydrochloride is unique due to its specific position of the amino and aminomethyl groups on the pyridine ring. This unique positioning allows for distinct interactions with molecular targets, making it valuable in various applications.
Propiedades
Fórmula molecular |
C6H10ClN3 |
|---|---|
Peso molecular |
159.62 g/mol |
Nombre IUPAC |
5-(aminomethyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C6H9N3.ClH/c7-2-5-1-6(8)4-9-3-5;/h1,3-4H,2,7-8H2;1H |
Clave InChI |
HYABDFYLDSGHRW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1N)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butyl (2S)-2-[(2S)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13677730.png)

![6-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13677742.png)





![5-chloro-N-cyclopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13677774.png)


